molecular formula C11H9NO4 B115485 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid CAS No. 154386-35-3

2-Hydroxy-6-methoxyquinoline-3-carboxylic acid

Cat. No.: B115485
CAS No.: 154386-35-3
M. Wt: 219.19 g/mol
InChI Key: UQSQHYZKZYCWPQ-UHFFFAOYSA-N
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Description

2-Hydroxy-6-methoxyquinoline-3-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C11H9NO4 and a molecular weight of 219.19 g/mol . It is known for its unique structure, which includes a quinoline core substituted with hydroxy, methoxy, and carboxylic acid groups. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminophenol with diethyl oxalate to form the quinoline core, followed by methoxylation and carboxylation reactions . The reaction conditions often require the use of catalysts such as piperidine or pyridine and solvents like dimethylformamide (DMF) or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Hydroxy-6-methoxyquinoline-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s quinoline core allows it to intercalate with DNA, disrupting replication and transcription processes . Additionally, its hydroxy and methoxy groups facilitate hydrogen bonding and van der Waals interactions with target proteins and nucleic acids .

Comparison with Similar Compounds

Uniqueness: 2-Hydroxy-6-methoxyquinoline-3-carboxylic acid stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and interact with various molecular targets makes it a valuable compound in research and industrial applications .

Biological Activity

2-Hydroxy-6-methoxyquinoline-3-carboxylic acid (also known as 2-HMQCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-HMQCA is characterized by the presence of a quinoline core, which is modified by hydroxyl (-OH), methoxy (-OCH₃), and carboxylic acid (-COOH) functional groups. This unique combination of substituents contributes to its reactivity and interaction with biological targets.

  • Molecular Formula : C₁₁H₉N₁O₄
  • Molecular Weight : 219.19 g/mol
  • CAS Number : 154386-35-3

The biological activity of 2-HMQCA primarily arises from its ability to interact with various molecular targets:

  • Enzyme Inhibition : 2-HMQCA has been shown to inhibit specific enzymes by binding to their active sites, thus blocking their catalytic functions. This mechanism is crucial for its potential applications in treating diseases where enzyme activity is dysregulated.
  • DNA Intercalation : The compound can intercalate with DNA, disrupting replication and transcription processes. This property is particularly relevant in cancer research, where it may induce apoptosis in cancer cells.

Antimicrobial Properties

Research indicates that 2-HMQCA exhibits significant antimicrobial activity against various bacterial strains. Its effectiveness can be attributed to:

  • Inhibition of Bacterial Enzymes : The compound disrupts critical enzymatic pathways in bacteria, leading to cell death.
  • Membrane Disruption : It may also compromise the integrity of bacterial cell membranes, further enhancing its antimicrobial effects.

Anticancer Activity

Several studies have explored the anticancer potential of 2-HMQCA:

  • Apoptosis Induction : In vitro studies have demonstrated that 2-HMQCA can trigger apoptosis in different cancer cell lines by modulating signaling pathways involved in cell survival and death .
  • Synergistic Effects : When combined with conventional chemotherapeutics, such as cisplatin, 2-HMQCA has shown enhanced efficacy against resistant cancer cell lines, suggesting its potential as a co-treatment agent.

Comparative Analysis

To understand the uniqueness of 2-HMQCA, it is helpful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-HydroxyquinolineLacks methoxy and carboxylic acid groupsLess versatile in chemical reactions
6-MethoxyquinolineLacks hydroxy and carboxylic acid groupsReduced potential for hydrogen bonding
Quinoline-3-carboxylic acidLacks hydroxy and methoxy groupsLimited interactions with biological targets

The combination of functional groups in 2-HMQCA enhances its reactivity and biological activity compared to these related compounds.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial properties of 2-HMQCA against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at low concentrations, supporting its use as a potential antimicrobial agent.
  • Anticancer Research : In a series of experiments involving various cancer cell lines, 2-HMQCA was found to induce apoptosis effectively. The compound's mechanism involved the activation of caspase pathways, essential for programmed cell death .
  • Enzyme Interaction Studies : Investigations into the enzyme-inhibitory action of 2-HMQCA revealed that it effectively binds to target enzymes involved in metabolic pathways, demonstrating potential applications in metabolic disorders .

Properties

IUPAC Name

6-methoxy-2-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-16-7-2-3-9-6(4-7)5-8(11(14)15)10(13)12-9/h2-5H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSQHYZKZYCWPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10360667
Record name 2-hydroxy-6-methoxyquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822915
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

154386-35-3
Record name 2-hydroxy-6-methoxyquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 154386-35-3
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